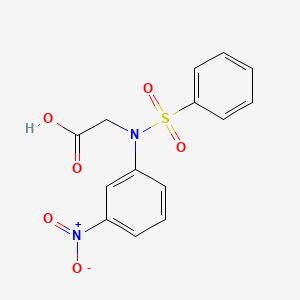

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine

CAS No.: 117309-44-1

Cat. No.: VC6000023

Molecular Formula: C14H12N2O6S

Molecular Weight: 336.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117309-44-1 |

|---|---|

| Molecular Formula | C14H12N2O6S |

| Molecular Weight | 336.32 |

| IUPAC Name | 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |

| Standard InChI | InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |

| Standard InChI Key | LWAFTNVIURUPIL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine features a glycine backbone substituted with two aromatic groups: a 3-nitrophenyl ring and a phenylsulfonyl group. The sulfonamide linkage () and nitro group () are critical to its electronic and steric properties. The IUPAC name, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid, reflects this arrangement .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 117309-44-1 | |

| Molecular Formula | ||

| Molecular Weight | 336.32 g/mol | |

| Synonyms | CHEMBL284603, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid | |

| SMILES Notation |

The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide group enhances solubility in polar solvents .

Synthesis and Reactivity

Synthetic Pathways

Although detailed protocols are proprietary, the synthesis likely involves sequential functionalization of glycine:

-

Sulfonylation: Reaction of glycine with benzenesulfonyl chloride to form N-(phenylsulfonyl)glycine.

-

Nitrophenyl Incorporation: Coupling the intermediate with 3-nitroaniline via nucleophilic substitution.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Role |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, base (e.g., NaOH) | Introduces sulfonyl group |

| Amination | 3-Nitroaniline, coupling agent (e.g., DCC) | Attaches nitrophenyl moiety |

The methyl ester analog (Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, MW 350.35 g/mol) may serve as a precursor, with hydrolysis yielding the target compound.

Reactivity and Functionalization

The compound undergoes reactions typical of sulfonamides and nitroaromatics:

-

Nucleophilic Attack: The sulfonamide’s nitrogen reacts with electrophiles (e.g., alkyl halides) .

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine (), enabling further derivatization.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion; seek medical aid if swallowed |

| Skin Irritation | H315 | Wear gloves and protective clothing |

| Eye Irritation | H319 | Use safety goggles; rinse eyes immediately |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Applications and Research Implications

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing sulfonamide-based drugs, leveraging its ability to form stable protein adducts. For example, sulfonamides are pivotal in diuretics and antibiotics.

Enzyme Inhibition Studies

Structural analogs of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine exhibit inhibitory activity against carbonic anhydrase and matrix metalloproteinases. The nitro group may enhance binding affinity to enzyme active sites.

| Application | Target Enzyme | Mechanism |

|---|---|---|

| Antimicrobial Therapy | Dihydropteroate synthase | Competitive inhibition |

| Cancer Research | Matrix metalloproteinases | Zinc chelation at active site |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume